2,4-Difluoronitrobenzene

Catalog No.
S584180
CAS No.
446-35-5
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoronitrobenzene

CAS Number

446-35-5

Product Name

2,4-Difluoronitrobenzene

IUPAC Name

2,4-difluoro-1-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

RJXOVESYJFXCGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Synonyms

1,​3-​Difluoro-​4-​nitrobenzene; 1,​5-​Difluoro-​2-​nitrobenzene; 1-​Nitro-​2,​4-​difluorobenzene; 2,​4-​Difluoro-​1-​nitrobenzene; NSC 10259

Canonical SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

The exact mass of the compound 2,4-Difluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10259. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluoronitrobenzene (CAS 446-35-5) is a highly activated dihalogenated aromatic building block widely utilized in agrochemical and pharmaceutical synthesis [1]. Featuring two highly electronegative fluorine atoms positioned ortho and para to a strongly electron-withdrawing nitro group, it is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) [2]. Its primary procurement value lies in its dual-site reactivity, allowing for sequential, regiocontrolled functionalization to construct complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials without requiring transition-metal catalysts [2].

Substituting 2,4-difluoronitrobenzene with its cheaper chlorinated analog, 2,4-dichloronitrobenzene, severely compromises process efficiency and safety. Chlorine is a significantly poorer leaving group in SNAr reactions compared to fluorine, which better stabilizes the intermediate Meisenheimer complex [1]. Consequently, utilizing the dichloro-analog necessitates much harsher reaction conditions—such as extreme temperatures exceeding 200°C—to achieve even partial conversion[1]. Furthermore, attempting to generate the difluoro-compound in-house via Halex (halogen exchange) from the dichloro-precursor introduces severe thermal runaway risks, as documented in industrial incidents involving solvent decomposition[2]. Mono-fluorinated alternatives also fail, as they cannot support the sequential bi-functionalization required for complex ring closures.

Superior SNAr Kinetics via Fluorine Activation

In nucleophilic aromatic substitutions (SNAr), leaving group ability is dictated by electronegativity rather than bond strength. 2,4-Difluoronitrobenzene exhibits vastly accelerated reaction rates compared to 2,4-dichloronitrobenzene. While the dichloro-analog is notoriously sluggish—requiring temperatures up to 240°C for 30 hours to achieve merely 20% conversion in unoptimized conditions [1]—2,4-difluoronitrobenzene undergoes SNAr with various O/S/N-nucleophiles rapidly under mild, catalyst-free conditions [2].

Evidence DimensionSNAr Reactivity / Conversion Efficiency
Target Compound DataRapid substitution under mild, catalyst-free conditions
Comparator Or Baseline2,4-Dichloronitrobenzene (20% conversion after 30h at 240°C)
Quantified DifferenceOrders of magnitude faster kinetics and >100°C reduction in operating temperature
ConditionsNucleophilic aromatic substitution / Halogen exchange baseline

Procuring the difluoro-compound eliminates the need for expensive transition-metal catalysts or energy-intensive high-temperature reactors during downstream functionalization.

Highly Regioselective Ortho-Substitution in Nonpolar Solvents

A major challenge in di-substituted activated aromatics is controlling which site reacts first. Process research demonstrates that 2,4-difluoronitrobenzene can achieve >95% regioselectivity for ortho-substitution (at the 2-position) when reacted with O/S/N-nucleophiles in nonpolar solvents[1]. This selectivity is driven by a six-membered polar transition state. In contrast, standard polar solvent conditions yield problematic mixtures of ortho/para isomers and disubstituted impurities, which traditionally required complex flow reactors to suppress[1].

Evidence DimensionOrtho-substitution regioselectivity
Target Compound Data>95% ortho-substitution
Comparator Or BaselineStandard polar solvent conditions (yields mixed isomer profiles)
Quantified DifferenceNear-exclusive regiocontrol (>95%) vs. statistical/mixed product profiles
ConditionsSNAr with O/S/N-nucleophiles in nonpolar solvents

High regioselectivity directly translates to higher isolated yields and eliminates costly, solvent-intensive chromatographic purification steps in pharmaceutical scale-up.

Elimination of Halex Reaction Thermal Runaway Risks

2,4-Difluoronitrobenzene is industrially produced from 2,4-dichloronitrobenzene via a Halex reaction using KF in polar aprotic solvents like DMAc at high temperatures. This process carries significant thermal runaway risks; historically, unintended water introduction in DMAc during this exact synthesis has triggered explosive cascade reactions[1]. By directly procuring 2,4-difluoronitrobenzene, manufacturers bypass this hazardous step entirely[1].

Evidence DimensionProcess Safety / Thermal Runaway Risk
Target Compound DataReady-to-use SNAr precursor (Zero Halex risk)
Comparator Or BaselineIn-house synthesis from 2,4-Dichloronitrobenzene (High explosion/runaway risk)
Quantified DifferenceComplete elimination of a high-hazard, >200°C unit operation
ConditionsIndustrial scale-up and precursor selection

Outsourcing the hazardous fluorination step drastically reduces plant safety risks and capital expenditure on specialized high-temperature reactor safety systems.

Enabling Sequential Bi-Functionalization for Heterocycle Synthesis

Unlike mono-fluorinated analogs (e.g., 4-fluoronitrobenzene), 2,4-difluoronitrobenzene possesses two orthogonal leaving groups. Following the initial regioselective substitution at the 2-position, the remaining 4-fluoro group remains activated by the nitro group, allowing for a subsequent, distinct SNAr reaction with a second nucleophile [1]. This sequential reactivity is exploited to synthesize complex porous organic materials and multi-substituted pharmaceutical building blocks in a streamlined sequence [1].

Evidence DimensionNumber of sequential SNAr functionalization sites
Target Compound Data2 distinct sequential substitution sites
Comparator Or Baseline4-Fluoronitrobenzene (1 substitution site)
Quantified DifferenceEnables dual orthogonal functionalization vs. single functionalization
ConditionsMulti-step heterocycle or polymer synthesis

It allows synthetic chemists to build highly complex, multi-substituted aromatic cores rapidly without needing to pre-functionalize or run multi-step cross-coupling reactions.

Agrochemical Active Ingredient Synthesis

2,4-Difluoronitrobenzene is utilized as a direct precursor for blockbuster herbicides like Diflufenican and Flumioxazine[1]. The difluoroaromatic ring is a critical structural motif for biological activity, and starting with the pre-fluorinated nitrobenzene streamlines the synthesis of the corresponding difluoroaniline intermediates [1].

Pharmaceutical Heterocycle Construction

The compound is highly suited for synthesizing complex APIs, such as thienopyrimidine derivatives, via sequential regioselective SNAr reactions [2]. Its dual reactivity allows for the rapid assembly of multi-substituted aromatic cores without the need for expensive transition-metal cross-coupling steps.

Porous Organic Materials and Polymers

2,4-Difluoronitrobenzene is utilized as a flexible building block that reacts sequentially with di-amines or multi-nucleophiles to form non-covalent supramolecular assemblies and porous organic frameworks with 10 Å diameter pores[3].

High-Purity Fluorinated Aniline Production

It serves as the immediate precursor to 2,4-difluoroaniline via simple catalytic nitro-reduction [4]. Procuring the highly pure difluoronitro compound ensures that the resulting aniline is free from chlorinated impurities, which is critical for downstream pharmaceutical reproducibility.

XLogP3

1.8

Boiling Point

207.0 °C

Melting Point

9.8 °C

UNII

6398Y1D7JS

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

446-35-5

Wikipedia

2,4-difluoronitrobenzene

General Manufacturing Information

Benzene, 2,4-difluoro-1-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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